4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
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Overview
Description
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound characterized by a cyclobutylmethyl group attached to a thiane ring, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate diene precursors with sulfur sources under controlled conditions.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the thiane ring in the presence of a base.
Oxidation to Form the Sulfone: The sulfur atom in the thiane ring is oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclobutylmethyl group provides steric hindrance, enhancing selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(Cyclopentylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(Cyclohexylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
Uniqueness
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and selectivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(cyclobutylmethyl)-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c12-10(13)11(8-9-2-1-3-9)4-6-16(14,15)7-5-11/h9H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXYQITXMBBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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